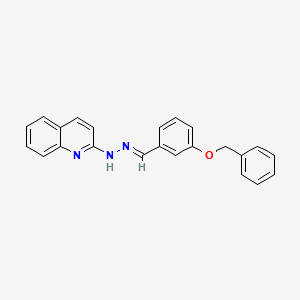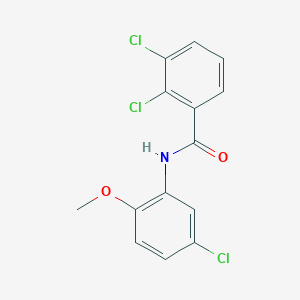
isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is a quinoxaline derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate has been shown to have a range of other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory activity and can inhibit the production of certain cytokines that are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate in lab experiments is its high potency and specificity. This compound has been shown to have a high degree of selectivity for certain enzymes and receptors, making it a useful tool for studying specific biological processes.
However, one limitation of using this compound in lab experiments is its relatively complex synthesis method. This can make it difficult and time-consuming to produce large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are many potential future directions for research on isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound, in order to better understand its anti-tumor and anti-inflammatory effects.
2. Exploration of the potential therapeutic applications of this compound in other areas, such as autoimmune diseases and neurodegenerative disorders.
3. Development of new synthesis methods that are more efficient and cost-effective, in order to facilitate larger-scale production of the compound for use in experiments.
4. Investigation of potential drug delivery methods for this compound, in order to optimize its efficacy and minimize potential side effects.
Overall, the extensive scientific research on isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate suggests that this compound has significant potential as a therapeutic agent. Further research in this area is likely to yield important insights into the underlying mechanisms of its biological effects, as well as its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate involves the reaction of 3-hydroxy-2-quinoxalinecarboxylic acid with isopropyl chloroformate and triethylamine. This reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
propan-2-yl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(2)19-13(17)8-7-12-14(18)16-11-6-4-3-5-10(11)15-12/h3-6,9H,7-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEHIFGNTXMGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCC1=NC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-1-cyclopropylethylidene]nicotinohydrazide](/img/structure/B5758079.png)


![2-(N-ethoxybutanimidoyl)-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one](/img/structure/B5758096.png)

![1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine](/img/structure/B5758109.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5758111.png)


![4-[1-(phenylethynyl)cyclopentyl]morpholine](/img/structure/B5758146.png)

![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5758176.png)
